1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1H-pyrazole
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Overview
Description
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a sulfonyl group attached to a methoxy-dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1H-pyrazole typically involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the sulfonyl group may produce a thiol derivative.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1H-pyrazole exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
- 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide
- 2-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]-N-(1,3-thiazol-2-yl)acetamide
Comparison: Compared to similar compounds, 1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets. Its methoxy and dimethyl groups may also confer distinct physicochemical properties, such as solubility and stability, making it suitable for specific applications.
Properties
IUPAC Name |
1-(2-methoxy-4,5-dimethylphenyl)sulfonylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-9-7-11(17-3)12(8-10(9)2)18(15,16)14-6-4-5-13-14/h4-8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZKNMMVOJUGEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2C=CC=N2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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